molecular formula C17H20ClN5O B2859327 1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-78-0

1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2859327
CAS No.: 890938-78-0
M. Wt: 345.83
InChI Key: IBKGYMDXZPYIDO-UHFFFAOYSA-N
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Description

The compound 1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold widely investigated for kinase inhibition and anticancer activity. Its structure features:

  • Pyrazolo[3,4-d]pyrimidin-4-amine core: A fused heterocyclic system known for ATP-binding site interactions in kinases.
  • 1-(5-Chloro-2-methylphenyl) substituent: A halogenated aromatic group contributing to hydrophobic interactions and target specificity.
  • N-(3-ethoxypropyl) side chain: An ether-containing alkylamine likely enhancing solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3-ethoxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-3-24-8-4-7-19-16-14-10-22-23(17(14)21-11-20-16)15-9-13(18)6-5-12(15)2/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKGYMDXZPYIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C15_{15}H17_{17}ClN4_{4}
  • Molecular Weight: 304.77 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and ethoxy groups enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that it may act as an inhibitor of certain kinases involved in cell proliferation and survival, particularly in cancer cells. The mechanism involves:

  • Inhibition of Kinase Activity: The compound has been shown to inhibit various protein kinases, which play crucial roles in signaling pathways that regulate cell growth and apoptosis.
  • Modulation of Cell Cycle: Studies suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, thereby inhibiting tumor growth.

Anticancer Activity

Several studies have focused on the anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)15.0

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Case Studies

  • Study on A549 Cells:
    A study investigated the effects of the compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Mechanistic studies revealed activation of caspase pathways, indicating induction of programmed cell death.
  • MCF-7 Cell Line Analysis:
    In another study focusing on MCF-7 breast cancer cells, the compound was found to inhibit estrogen receptor signaling pathways, which are critical for the proliferation of these cells. This inhibition led to reduced cell growth and enhanced sensitivity to existing chemotherapeutic agents.
  • HeLa Cell Response:
    Research involving HeLa cells highlighted the compound's ability to disrupt microtubule formation during mitosis, leading to mitotic arrest and subsequent cell death. This action underscores its potential as a chemotherapeutic agent targeting rapidly dividing cells.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a 90-day oral toxicity study in rats, no significant adverse effects were observed at doses up to 100 mg/kg body weight per day. This indicates a favorable safety margin for potential therapeutic use.

Comparison with Similar Compounds

Substituent Variations

Key structural differences among analogs lie in:

Aromatic substituents on the pyrazole ring (e.g., chloro, methyl, fluorophenyl).

N-amine side chains (e.g., benzyl, alkyl ethers, substituted phenyls).

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituents (Position 1/N-4) Molecular Weight Melting Point (°C) Yield (%) References
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) 2-chloro-2-(4-chlorophenyl)ethyl / 4-fluorobenzyl - - -
1-(5-Chloro-2-methylphenyl)-N-(4-ethylphenyl)-... () 5-chloro-2-methylphenyl / 4-ethylphenyl - - -
1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-... () 2-chloro-2-phenylethyl / 2-chlorophenyl 430.34 169–171 69
1-(3-Chlorophenyl)-N-(3-chlorophenyl)-... () 5-chloro-2-methylphenyl / 3-chlorophenyl 369.27 - -
Target Compound 5-chloro-2-methylphenyl / 3-ethoxypropyl - - - -

Notes:

  • The target compound’s 3-ethoxypropyl side chain distinguishes it from analogs with aromatic (e.g., 4-fluorobenzyl in S29) or shorter alkyl groups.
  • Methylthio () and halogenated aryl groups () are common modifications influencing potency and selectivity.

Kinase Inhibition and Selectivity

  • S29 (): Exhibits potent activity against neuroblastoma (SK-N-BE(2)) at 5.74 ng/mL with minimal side effects when delivered via GO nanosheets .
  • PP1 Analogs () : 1NA-PP1 and 2MB-PP1 selectively inhibit AS PKC over WT PKC, highlighting the role of substituents in kinase specificity .
  • CSrc/CABL Inhibitors (): Derivatives like 1-(2-chloro-2-phenylethyl)-N-(3-chlorophenyl)-...

Structure-Activity Relationships (SAR)

  • Halogenation : Chloro substituents (e.g., 5-chloro-2-methylphenyl in the target compound) enhance binding affinity to hydrophobic kinase pockets.
  • Side Chain Flexibility : Ether-containing groups (e.g., 3-ethoxypropyl) may improve solubility and blood-brain barrier penetration compared to rigid aromatic amines.
  • Thioether Modifications : Methylthio or ethylthio groups () influence electron density and interactions with catalytic lysine residues in kinases .

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